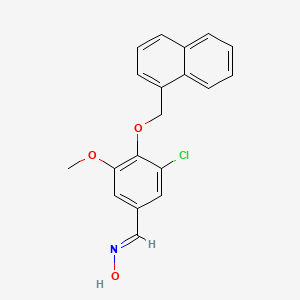![molecular formula C17H14N4O3S2 B5609432 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5609432.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-methylbenzyl)acetamide" is a thieno[3,2-d]pyrimidin-based molecule. Such molecules have been studied for their diverse biological activities, including antimicrobial and antitumor effects, and are of interest in the synthesis of novel pharmaceutical agents.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives typically involves multistep reactions starting from simple precursors like citrazinic acid or substituted pyridines. Key steps may include condensation reactions, cyclization, and functional group transformations under various reaction conditions (Hossan et al., 2012); (Shams et al., 2010).
Molecular Structure Analysis
Crystal structure analysis reveals that thieno[3,2-d]pyrimidin derivatives can exhibit folded conformations around the methylene carbon atoms, with intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin derivatives undergo various chemical reactions, including cyclocondensation, amination, and interactions with reagents to form a wide range of heterocyclic compounds with potential for further transformations (Gangjee et al., 2005). Their reactivity is influenced by substituents on the thieno[3,2-d]pyrimidin core.
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystalline structure, can significantly affect their pharmacological profile. Modifications to the chemical structure can enhance these properties, improving their suitability as drug candidates (Gangjee et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thieno[3,2-d]pyrimidin derivatives depend on their specific substitutions. These properties are crucial for their biological activity and potential as therapeutic agents. Studies have shown that specific substitutions can lead to significant antitumor and antimicrobial activities (Kobayashi et al., 2007); (Al-Sanea et al., 2020).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action might refer to how the compound interacts with a particular biological target, such as a protein or enzyme. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve determining its physical and chemical properties, studying its reactivity, investigating its potential biological activity, and exploring its possible applications. This could involve a variety of experimental techniques, including synthesis, characterization, and biological testing .
Propiedades
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-9-2-4-10(5-3-9)7-19-12(22)8-25-16-11(6-18)13-14(26-16)15(23)21-17(24)20-13/h2-5H,7-8H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFLOBMZPXYBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5609350.png)
![1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B5609351.png)
![3-(1-methylbutyl)-8-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5609355.png)
![8-(2-methoxyethyl)-9-oxo-N-[2-(2-thienyl)ethyl]-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5609357.png)
![4-{[4-(4-fluorophenoxy)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5609362.png)
![1-[(3-cyano-1-methyl-1H-indol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5609368.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5609371.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5609376.png)
![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5609388.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5609395.png)

![methyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5609403.png)
![ethyl 2-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5609417.png)
![1-(3-chloro-4-fluorophenyl)-6-[2-(trifluoromethyl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B5609441.png)